molecular formula C14H9FN2O B1409069 (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone CAS No. 1634647-80-5

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Cat. No.: B1409069
CAS No.: 1634647-80-5
M. Wt: 240.23 g/mol
InChI Key: XQUTVRVWWJZXOJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro group is introduced via electrophilic fluorination, and the phenylmethanone group is attached through Friedel-Crafts acylation . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the imidazo[1,2-a]pyridine ring facilitates its interaction with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.

Biological Activity

(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a synthetic compound characterized by its unique molecular structure, which includes a fluoro group and an imidazo[1,2-a]pyridine core. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C14H9FN2O
  • Molecular Weight : 240.24 g/mol
  • CAS Number : 1634647-80-5
  • Appearance : Off-white to light yellow solid
  • Purity : Typically around 99.40% .

The compound's structure enhances its chemical reactivity and interaction with biological targets, making it a candidate for further research into its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the fluoro group is believed to enhance its binding affinity, while the imidazo[1,2-a]pyridine ring can facilitate interactions with nucleic acids and proteins .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. Comparative studies with similar compounds have demonstrated that variations in halogen substituents can influence antimicrobial efficacy .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. These findings indicate its potential as a lead compound for developing new anticancer therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial efficacy against E. coli and S. aureus.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed a significant zone of inhibition compared to control groups .
  • Study on Anticancer Effects :
    • Objective : To assess cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in cell viability was observed, indicating strong anticancer potential .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure VariationAntimicrobial ActivityAnticancer Activity
This compoundFluoro groupHighModerate
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneChloro groupModerateLow
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanoneBromo groupLowModerate

This table illustrates how variations in halogen substituents can significantly impact both antimicrobial and anticancer activities.

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUTVRVWWJZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.